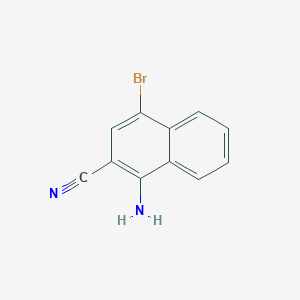

1-Amino-4-bromo-2-naphthonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Amino-4-bromo-2-naphthonitrile is a chemical compound with the molecular formula C11H7BrN2 . It has a molecular weight of 247.09 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7BrN2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-5H,14H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.09 . The specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Green Synthesis and Antibacterial Activity

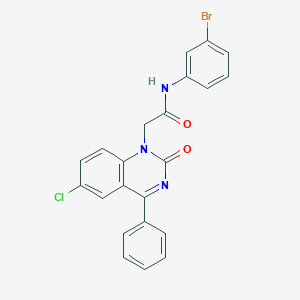

"1-Amino-4-bromo-2-naphthonitrile" derivatives have been synthesized and explored for their antibacterial properties. For example, a study describes the synthesis of a derivative through reactions involving chalcone and its subsequent testing against various bacteria. The research highlights the potential of these compounds as antibacterial agents, showing that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential in developing new antibacterial drugs (Salman A. Khan, 2017).

Photopolymerization for 3D Printing

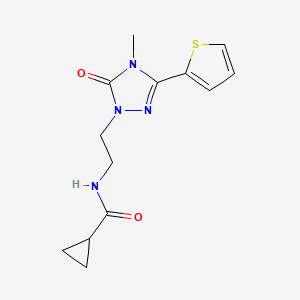

Another application involves the use of "this compound" derivatives in photopolymerization processes, particularly in 3D printing. These derivatives have been identified as efficient photosensitizers in creating photoinitiating systems for free-radical and cationic photopolymerization. This research opens up possibilities for fabricating 3D structures with high resolution and speed, highlighting the compound's role in advancing 3D printing technologies (Emilia Hola et al., 2020).

Functionalization of Metal-Organic Frameworks (MOFs)

The compound also finds application in the synthesis and functionalization of metal-organic frameworks (MOFs). Research demonstrates the incorporation of "this compound" derivatives into MOFs, leading to functionalized frameworks with potential applications in gas storage, separation, and catalysis (S. J. Garibay & Seth M. Cohen, 2010).

Electrocatalysis and Sensor Development

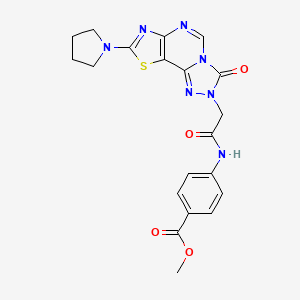

Derivatives of "this compound" have been utilized in electrocatalysis, particularly in the electrochemical reduction of oxygen to hydrogen peroxide. This application underscores the role of such compounds in developing efficient catalysts for chemical processes and environmental applications (G. S. Calabrese et al., 1983).

Anticancer Research

In biomedical research, derivatives of "this compound" have been investigated for their anti-proliferative properties against cancer cells. Studies indicate that certain derivatives can induce apoptosis in colorectal cancer cell lines, offering insights into the development of new chemotherapeutic agents (Mina Hanifeh Ahagh et al., 2019).

Mecanismo De Acción

Target of Action

Based on its structural similarity to other nitrile compounds, it may interact with various enzymes and receptors in the body .

Mode of Action

It’s known that nitrile compounds can undergo nucleophilic substitution reactions . In these reactions, the nitrile group (−C≡N) can act as a nucleophile, attacking electrophilic carbon atoms and leading to various biochemical changes .

Biochemical Pathways

Nitrile compounds are known to participate in various biochemical reactions, including nucleophilic substitutions . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The polar character of the nitro group in similar compounds results in lower volatility and water solubility . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

The biochemical changes induced by the compound, such as those resulting from nucleophilic substitution reactions, could potentially alter cellular functions and lead to various physiological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-4-bromo-2-naphthonitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .

Propiedades

IUPAC Name |

1-amino-4-bromonaphthalene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETDYMLEXACTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887446.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)

![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2887458.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B2887462.png)